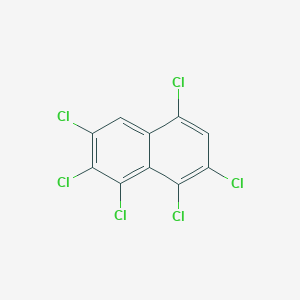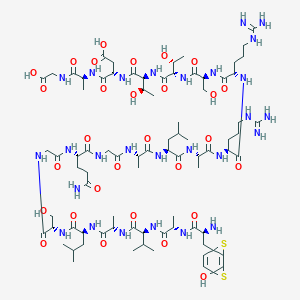
Hcg-beta (gly(88,90))82-101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hcg-beta (gly(88,90))82-101 is a peptide hormone that plays an important role in various physiological processes. It is a fragment of the human chorionic gonadotropin (hCG) hormone, which is produced during pregnancy. Hcg-beta (gly(88,90))82-101 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Hcg-beta (gly(88,90))82-101 acts by binding to the luteinizing hormone/choriogonadotropin receptor (LHCGR) on the cell surface. This binding activates the receptor, leading to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways leads to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Hcg-beta (gly(88,90))82-101 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit tumor growth by inhibiting angiogenesis and inducing cell cycle arrest. Hcg-beta (gly(88,90))82-101 has been shown to increase the production of testosterone in males and progesterone in females. It has also been shown to have a role in regulating the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Hcg-beta (gly(88,90))82-101 has several advantages for lab experiments. It is a stable peptide that can be synthesized easily using SPPS method. It has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. Hcg-beta (gly(88,90))82-101 is a relatively expensive peptide, which may limit its use in some experiments. It also has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for hcg-beta (gly(88,90))82-101 research. One direction is the development of hcg-beta (gly(88,90))82-101-based cancer therapies. Hcg-beta (gly(88,90))82-101 has shown promise as a therapeutic target for cancer treatment, and further research is needed to develop effective therapies. Another direction is the development of hcg-beta (gly(88,90))82-101-based diagnostic tools. Hcg-beta (gly(88,90))82-101 has been used as a biomarker for cancer diagnosis, and further research is needed to develop more sensitive and specific diagnostic tools. Finally, further research is needed to understand the role of hcg-beta (gly(88,90))82-101 in various physiological processes, including immune regulation and hormone production.
Méthodes De Synthèse
Hcg-beta (gly(88,90))82-101 can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The protected amino acids are then deprotected to reveal the free amino group, which can be used for the next coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Hcg-beta (gly(88,90))82-101 has been used in various scientific research applications. It has been studied for its potential role in cancer diagnosis and treatment. Hcg-beta (gly(88,90))82-101 has been found to be overexpressed in various cancers, including breast, ovarian, and prostate cancer. It has been used as a biomarker for cancer diagnosis and monitoring. Hcg-beta (gly(88,90))82-101 has also been studied for its potential as a therapeutic target for cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
105028-22-6 |
|---|---|
Nom du produit |
Hcg-beta (gly(88,90))82-101 |
Formule moléculaire |
C82H135N27O29S2 |
Poids moléculaire |
2027.2 g/mol |
Nom IUPAC |
(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1 |
Clé InChI |
ZFJLWWNEENUSKP-GUSHEPIUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
Séquence |
XAVALSGQGALARRSTTDAG |
Synonymes |
(Gly(88,90)) HCG-beta (82-101) (Gly(88,90))82-101 HCG-beta HCG-beta (82-101), (Gly(88,90))- HCG-beta (82-101), (glycyl(88,90))- HCG-beta (Gly(88,90))82-101 HCG-beta, (glycine(88,90))82-101- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



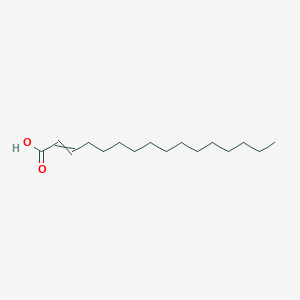
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
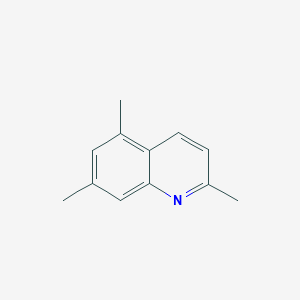
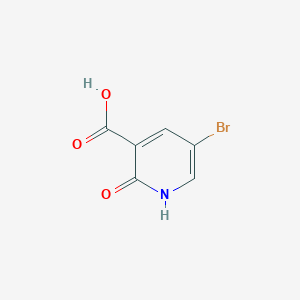
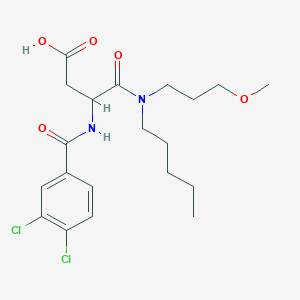
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
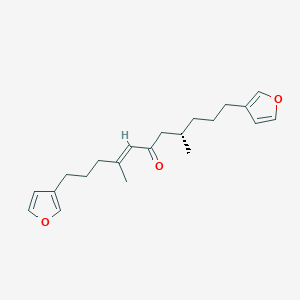
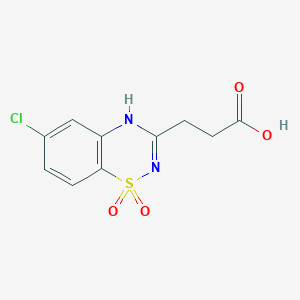
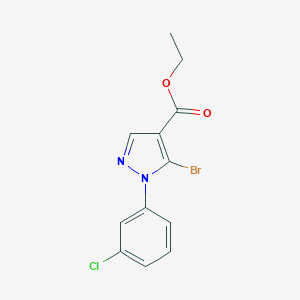
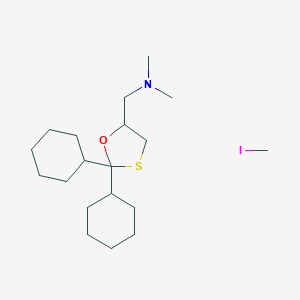
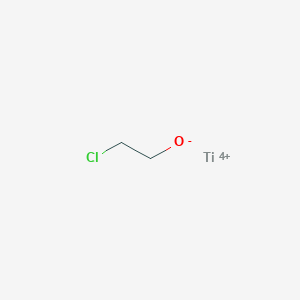
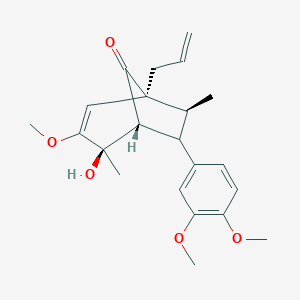
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
